4-(4-Hydroxyphenyl)imidazolidin-2-one
Description
4-(4-Hydroxyphenyl)imidazolidin-2-one is a heterocyclic organic compound featuring a six-membered imidazolidinone ring (a cyclic urea derivative) substituted at the 4-position with a 4-hydroxyphenyl group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl and urea moieties, which influence solubility, stability, and biological interactions. The hydroxyphenyl group may enhance binding to aromatic receptor pockets or modulate metabolic stability, as seen in analogous compounds .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H10N2O2/c12-7-3-1-6(2-4-7)8-5-10-9(13)11-8/h1-4,8,12H,5H2,(H2,10,11,13) |
InChI Key |
DJWQMVUTIIWZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Scientific Research Applications
4-(4-Hydroxyphenyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidazolidin-2-one ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrrolidin-2-one Derivatives
- Example: 1-(2-Methoxyphenyl)-4-{1-[2-(4-allyl-2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one () Key Differences: Pyrrolidin-2-one has a five-membered ring (vs. six-membered imidazolidin-2-one), reducing ring strain but limiting hydrogen-bonding sites.
Azetidin-2-one Derivatives
- Example : (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one ()
Substituent Variations in Imidazolidin-2-one Derivatives
Trifluoromethyl-Substituted Analogues
Thioxo-Modified Analogues
- Example : (Z)-1-(2-Chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one ()
Functional Group Comparisons
Hydroxyphenyl vs. Methoxyphenyl
- Methoxyphenyl: Enhances lipophilicity and metabolic resistance (e.g., reduced glucuronidation) but may reduce target affinity .
Halogen-Substituted Analogues
Key Research Findings
- Anti-Alzheimer’s Potential: Imidazolidin-2-one derivatives with bulky substituents (e.g., trifluoromethyl, benzyl) show superior acetylcholinesterase inhibition compared to pyrrolidin-2-ones, attributed to enhanced steric complementarity .
- Metabolic Stability : Hydroxyphenyl-containing compounds are prone to glucuronidation, whereas methoxy or halogenated analogues exhibit prolonged half-lives .
- Toxicity Profile: Thioxo derivatives (e.g., ) display higher cytotoxicity in peripheral blood mononuclear cells (PBMCs) compared to carbonyl-containing analogues, limiting therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
